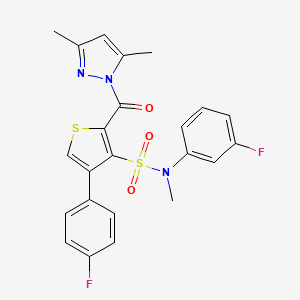

![molecular formula C21H23NO2S B2923985 2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole CAS No. 339105-23-6](/img/structure/B2923985.png)

2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

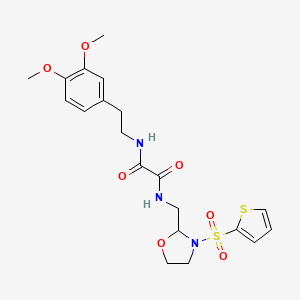

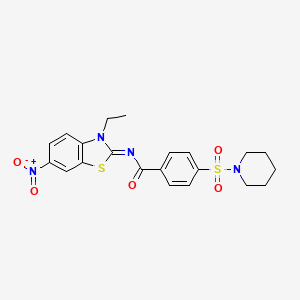

2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole, commonly known as TBPM-PTH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole derivatives, which have been shown to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Excited-State Intramolecular Proton Transfer (ESIPT) in Organic Light Emitting Diodes (OLEDs)

The compound featuring a thiazolo[5,4-d]thiazole moiety has been utilized in the study of excited-state intramolecular proton transfer (ESIPT) reactions. This research led to the development of materials capable of tuning white organic light emitting diode (WOLED) emissions through host-polarity adjustments. The reversibility of ESIPT was controlled, showcasing how molecular structure and the media's polarity influence emission spectra, facilitating the tuning from blue to yellow via white-light luminescence (Zhang et al., 2016).

Calcium Antagonists with Antioxidant Activity

Thiazolidinone derivatives have been synthesized and evaluated for their roles as calcium antagonists, exhibiting both Ca(2+) overload inhibition and antioxidant activities. This study illustrates the structure-activity relationships essential for developing compounds with potential therapeutic benefits (Kato et al., 1999).

Aggregation-Induced Emission Enhancement (AIEE)

A novel class of 2-(2'-hydroxyphenyl)benzothiazole-based compounds demonstrated aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion and facilitated proton transfer in the solid state. This finding is significant for developing new photoluminescent materials (Qian et al., 2007).

Antimicrobial and Antifungal Activities

Thiazole derivatives have been explored for their antimicrobial and antifungal properties. For example, novel 1,3,4-thiadiazole derivatives demonstrated significant activity against various microbial strains, providing a foundation for developing new antimicrobial agents (Noolvi et al., 2016). Additionally, Schiff base ligands derived from imino-4-methoxyphenol thiazole showed moderate activity against selected bacteria and fungi, indicating their potential in antimicrobial treatment (Vinusha et al., 2015).

Molecular Docking and Quantum Chemical Calculations

The compound "4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol" has been studied through molecular docking and quantum chemical calculations. This research sheds light on the molecular structure, spectroscopic data, and potential biological effects, providing insights into the design of new therapeutic agents (Viji et al., 2020).

Eigenschaften

IUPAC Name |

2-[(4-tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2S/c1-21(2,3)17-11-9-16(10-12-17)14-24-20-22-13-19(25-20)15-23-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYULBSUFXHRDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC2=NC=C(S2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2923909.png)

![N-(3,4-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2923911.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)

![3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2923925.png)